molecular formula C11H17N3O4 B13478958 5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid

5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13478958
M. Wt: 255.27 g/mol
InChI Key: WGTNIHRMCJIVHP-UHFFFAOYSA-N
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Description

5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, including the Boc-protected amino group and the ethyl substituent on the pyrazole ring

Biological Activity

5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₃O₄
  • Molecular Weight : 239.26 g/mol
  • CAS Number : 49726862

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer
  • Colorectal cancer
  • Renal cancer

For instance, one study demonstrated that derivatives of 1H-pyrazole could induce apoptosis in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells through the activation of caspase pathways .

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A specific derivative demonstrated a selectivity index for COX-2 inhibition, suggesting its potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs .

Antioxidant Effects

In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is associated with various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor progression and inflammation, such as COX and xanthine oxidase.
  • Induction of Apoptosis : It can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : Pyrazole derivatives may interfere with key signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancers .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of pyrazole compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in multiple cancer types; effective against MDA-MB-231 and HepG2 cells.
Anti-inflammatory EffectsShowed potent COX-2 inhibition with minimal side effects; effective in reducing edema in animal models.
Antioxidant PropertiesExhibited strong free radical scavenging ability; potential protective effects against oxidative stress-related diseases.

Synthesis and Structural Variations

The synthesis of this compound involves several steps that can be modified to enhance biological activity:

  • Starting Materials : Utilization of various substituted pyrazoles.
  • Reaction Conditions : Optimization of reaction conditions to improve yield and purity.
  • Structural Modifications : Introduction of different functional groups to enhance specific activities (e.g., increasing lipophilicity for better cell permeability) .

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

1-ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O4/c1-5-14-8(7(6-12-14)9(15)16)13-10(17)18-11(2,3)4/h6H,5H2,1-4H3,(H,13,17)(H,15,16)

InChI Key

WGTNIHRMCJIVHP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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